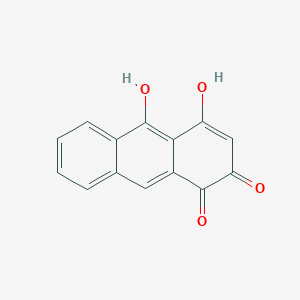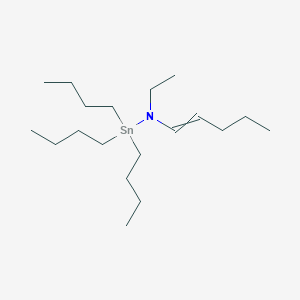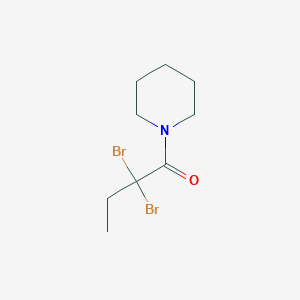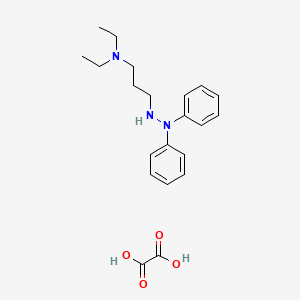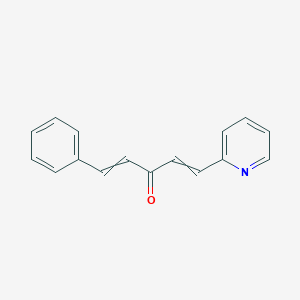
1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one is a compound that belongs to the class of penta-1,4-diene-3-ones. These compounds are analogs of curcumin and are known for their extensive bioactivities, including antiviral, anticancer, and anti-inflammatory properties . The compound features a phenyl group and a pyridin-2-yl group attached to a penta-1,4-dien-3-one backbone, making it a versatile molecule in various scientific research applications.
准备方法
The synthesis of 1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one typically involves the condensation of benzaldehyde with pyridine-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and pyridin-2-yl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one has significant applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral activities against plant viruses like tobacco mosaic virus.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
作用机制
The mechanism of action of 1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity against tobacco mosaic virus is attributed to its ability to bind to the viral coat protein, inhibiting the virus’s ability to infect host cells . In cancer research, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell proliferation and survival .
相似化合物的比较
1-Phenyl-5-(pyridin-2-yl)penta-1,4-dien-3-one can be compared with other penta-1,4-diene-3-one derivatives, such as:
Curcumin: Known for its anti-inflammatory and anticancer properties.
Dibenzalacetone: Used in organic synthesis and as a precursor for various bioactive compounds
属性
CAS 编号 |
61453-85-8 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC 名称 |
1-phenyl-5-pyridin-2-ylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C16H13NO/c18-16(11-9-14-6-2-1-3-7-14)12-10-15-8-4-5-13-17-15/h1-13H |
InChI 键 |
CTIIGOTZYDGAGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


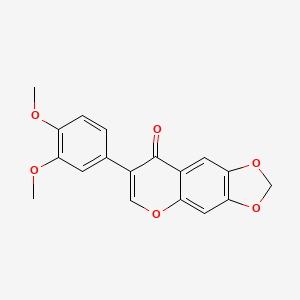
propanedioate](/img/structure/B14589698.png)
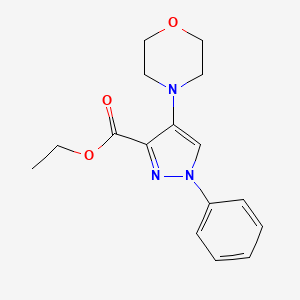
![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)
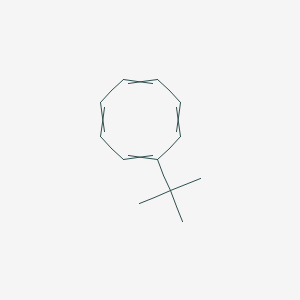

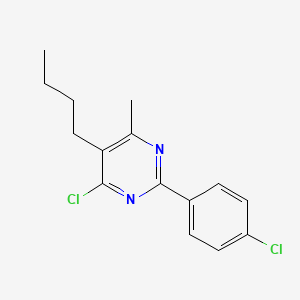
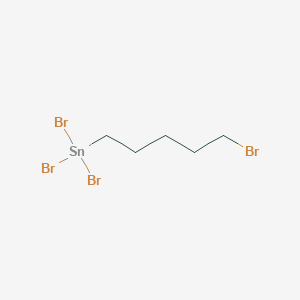
propanedioate](/img/structure/B14589763.png)
